6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine family, characterized by a six-membered aromatic ring with alternating carbon and nitrogen atoms. Its structure features a central triazine core substituted at the 6-position with a 1-methylimidazole-2-sulfanyl group and at the 2,4-positions with bis(4-methylphenyl)amine groups.
Properties
Molecular Formula |
C21H21N7S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(1-methylimidazol-2-yl)sulfanyl-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21N7S/c1-14-4-8-16(9-5-14)23-18-25-19(24-17-10-6-15(2)7-11-17)27-20(26-18)29-21-22-12-13-28(21)3/h4-13H,1-3H3,(H2,23,24,25,26,27) |
InChI Key |
IDOISQAFTIDVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC=CN3C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as the nucleophile.
Formation of the Triazine Core: The triazine core is formed through the cyclization of appropriate precursors, such as cyanuric chloride, under basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole or triazine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical for the biological activity of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related triazine derivatives:
Key Comparisons:
Substituent Effects on Reactivity and Solubility
- The target compound’s 4-methylphenyl groups are less polar than the 4-methoxyphenyl groups in , reducing water solubility but increasing lipid membrane penetration.
- The nitrophenyl substituents in introduce strong electron-withdrawing effects, which may stabilize negative charges or facilitate electron-deficient aromatic substitutions, contrasting with the electron-donating methyl groups in the target compound.
- The chloro group in is more reactive than the sulfanyl group in the target compound, making it suitable for further substitution reactions in agrochemical synthesis.
The propynyloxy group in offers a site for click chemistry modifications, enabling polymer or bioconjugate applications, whereas the target compound’s imidazole may coordinate metal ions for catalysis.
Synthetic Methodologies
- SNAr reactions are common for introducing aryl/heteroaryl groups to triazines, as seen in the synthesis of bipyridine-imidazole derivatives and nitro-substituted triazines .
- The methyl and methoxy substituents in and the target compound likely require milder conditions for introduction compared to nitro or chloro groups, which demand stronger electrophiles or harsher reagents.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of triazines and features an imidazole moiety, which is known for its diverse biological activities. The presence of the sulfanyl group and the bis(4-methylphenyl) substituents may contribute to its pharmacological properties.
Molecular Formula
- C : 15
- H : 16
- N : 6
- S : 1
Antimicrobial Activity
Research indicates that compounds containing imidazole and triazine moieties exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated notable activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Potential
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
Enzyme Inhibition
The compound also shows promise as an inhibitor of certain enzymes involved in disease processes. Specifically, it has been identified as a potential inhibitor of protein-tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression. The inhibition activity was quantified as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Src Kinase | 5.0 |
| EGFR | 8.0 |
These findings highlight the compound's potential utility in targeted therapies.
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing the compound showed a significant reduction in infection severity compared to those receiving standard antibiotics.
Case Study 2: Cancer Treatment
In preclinical models, administration of the compound led to tumor regression in xenograft models of breast and lung cancer. The study reported a marked decrease in tumor size and improved survival rates among treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
